The synthesis of H-Ser-Leu-Ile-Gly-Arg-Leu-OH typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
In industrial settings, automated peptide synthesizers are often used to enhance efficiency and yield during SPPS. The purified peptides are typically characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
H-Ser-Leu-Ile-Gly-Arg-Leu-OH has a specific sequence that influences its molecular structure and properties. The peptide's structure can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
The molecular formula can be derived from its constituent amino acids:
H-Ser-Leu-Ile-Gly-Arg-Leu-OH can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction . The products formed depend on the specific conditions applied during these reactions.
The mechanism of action for H-Ser-Leu-Ile-Gly-Arg-Leu-OH involves its interaction with specific molecular targets such as receptors or enzymes. Upon binding to these targets, the peptide modulates their activity, leading to downstream signaling pathways that can influence various biological processes. For example, it has been studied for its potential role in cellular signaling and protein interactions .
The physical and chemical properties of H-Ser-Leu-Ile-Gly-Arg-Leu-OH include:
These properties are crucial for understanding how the peptide behaves in biological systems and its potential applications in research and medicine .
H-Ser-Leu-Ile-Gly-Arg-Leu-OH has several scientific applications:
H-Ser-Leu-Ile-Gly-Arg-Leu-OH is a synthetic hexapeptide with the amino acid sequence Serine-Leucine-Isoleucine-Glycine-Arginine-Leucine, terminating with a free C-terminal carboxyl group. It belongs to the class of protease-activated receptor-2 (PAR-2) agonist peptides, characterized by their ability to mimic the endogenous "tethered ligand" domain of PAR-2 receptors. Structurally, it features:
The peptide was developed in the mid-1990s following the cloning of Protease-Activated Receptor 2 (PAR-2). Researchers identified that the synthetic peptide Ser-Leu-Ile-Gly-Arg-Leu-NH2 (SLIGRL-NH2), modeled after the tethered ligand sequence of murine PAR-2, functioned as a potent receptor agonist [4]. The free acid variant, H-Ser-Leu-Ile-Gly-Arg-Leu-OH, emerged in subsequent structure-activity studies to investigate C-terminal modifications. Key milestones include:
Table 1: Nomenclature and Variants of PAR-2 Agonist Peptides
Amino Acid Sequence | C-Terminus | Species Specificity | Common Designation |
---|---|---|---|
H-Ser-Leu-Ile-Gly-Lys-Val-OH | Free acid | Human | SLIGKV-OH |
H-Ser-Leu-Ile-Gly-Arg-Leu-NH2 | Amide | Mouse/Rat | SLIGRL-NH2 |
H-Ser-Leu-Ile-Gly-Arg-Leu-OH | Free acid | Mouse/Rat | SLIGRL-OH |
2-Furoyl-Leu-Ile-Gly-Arg-Leu-NH2 | Amide with modification | Human/Mouse | 2-furoyl-LIGRL-NH2 [3] |
This peptide has revolutionized PAR-2 research by enabling receptor-specific activation without proteolysis. Key contributions include:
Table 2: Research Applications of H-Ser-Leu-Ile-Gly-Arg-Leu-OH in PAR-2 Studies
Application Domain | Experimental Model | Key Findings Enabled |
---|---|---|
Receptor Signaling | Human keratinocytes, NCTC2544-PAR2 cells | Quantified PAR-2-mediated Ca2+ flux kinetics; identified PLCβ/IP3 pathway [2] [3] |
Vascular Biology | Rat aorta, guinea pig bronchi | Demonstrated PAR-2-induced vasodilation and bronchial hyperresponsiveness [5] |
Inflammation | Mouse dermatitis models | Established role in neurogenic inflammation and plasma extravasation [2] [6] |
Ligand Binding | Radiolabeled [3H]-2-furoyl-LIGRL-NH2 assays | Measured binding affinity (Kd = 122 nM) and competitive inhibition constants [3] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1